2-(4-Aminopyridin-3-yl)acetic acid
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Overview
Description
2-(4-Aminopyridin-3-yl)acetic acid is an organic compound that features a pyridine ring substituted with an amino group at the 4-position and an acetic acid moiety at the 3-position
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, have been found to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .
Mode of Action
Similar compounds, like zolpidem, which is a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, are known to exert their effects by blocking γ-aminobutyric acid receptors . This suggests that 2-(4-Aminopyridin-3-yl)acetic acid might interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Given the potential targets and mode of action, it’s plausible that this compound could influence a variety of biochemical pathways, particularly those involving γ-aminobutyric acid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminopyridin-3-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-aminopyridine.
Bromination: 4-aminopyridine is brominated to form 4-amino-3-bromopyridine.
Carboxylation: The brominated intermediate undergoes a carboxylation reaction with a suitable carboxylating agent, such as carbon dioxide, to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminopyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(4-Aminopyridin-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminopyridin-3-yl)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
2-(4-Aminopyridin-3-yl)butanoic acid: Contains a butanoic acid moiety.
2-(4-Aminopyridin-3-yl)benzoic acid: Features a benzoic acid moiety.
Uniqueness
2-(4-Aminopyridin-3-yl)acetic acid is unique due to its specific combination of a pyridine ring with an amino group and an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(4-aminopyridin-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-6-1-2-9-4-5(6)3-7(10)11/h1-2,4H,3H2,(H2,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQDNHUPZXMOOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50734722 |
Source
|
Record name | (4-Aminopyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50734722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227570-90-2 |
Source
|
Record name | (4-Aminopyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50734722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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